Cas no 807-20-5 (Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-)
807-20-5 structure
Product Name:Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-
CAS 번호:807-20-5
MF:C24H30N3OP
메가와트:407.488266468048
CID:727253
PubChem ID:427979
Update Time:2025-04-19
Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- 화학적 및 물리적 성질
이름 및 식별자
-
- 4-bis[4-(dimethylamino)phenyl]phosphoryl-N,N-dimethylaniline
- N1,N1-DIMETHYL-4-(DI[4-(DIMETHYLAMINO)PHENYL]PHOSPHORYL)ANILINE
- tris(4-Dimethylaminophenyl)phosphine oxide
- BIM-0004900.P001
- 4,4',4''-phosphoryltris(N,N-dimethylaniline)
- AKOS001485438
- Q27894664
- MLS000722839
- Tris-p-dimethylaminophenylphosphine oxide
- Tris(p-dimethylaminophenyl)phosphine oxide
- IWM56R9ID6
- MFCD00025649
- 2-(6-Chloropyridin-2-yl)aceticacid
- 4,4',4''-Phosphinylidynetris-[N,N-dimethylbenzenamine]
- N-(4-(Bis[4-(dimethylamino)phenyl]phosphoryl)phenyl)-N,N-dimethylamine #
- DTXSID7022122
- WJWYOXIYLBXRKS-UHFFFAOYSA-N
- 4,4',4''-Phosphinylidynetris(N,N-dimethylbenzenamine)
- Benzenamine, 4,4',4''-phosphinylidynetris*N,N-dimethyl-
- Benzenamine, 4,4',4''-phosphinylidynetris[N,N-dimethyl-
- N-(4-{BIS[4-(DIMETHYLAMINO)PHENYL]PHOSPHORYL}PHENYL)-N,N-DIMETHYLAMINE
- CBMicro_004806
- Benzenamine, 4,4',4''-phosphinylidynetris(N,N-dimethyl-
- N1,N1-dimethyl-4-{di[4-(dimethylamino)phenyl]phosphoryl}aniline
- EU-0002471
- CB06798
- SCHEMBL6293293
- Phosphine oxide, tris[p-(dimethylamino)phenyl]-
- C24H30N3OP
- SMR000304835
- SMSF0003365
- 4-{bis[4-(dimethylamino)phenyl]phosphoroso}-N,N-dimethylaniline
- UNII-IWM56R9ID6
- Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-
- 807-20-5
-
- 인치: 1S/C24H30N3OP/c1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3
- InChIKey: WJWYOXIYLBXRKS-UHFFFAOYSA-N
- 미소: P(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)=O
계산된 속성
- 정밀분자량: 407.213
- 동위원소 질량: 407.213
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 29
- 회전 가능한 화학 키 수량: 6
- 복잡도: 464
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.4
- 토폴로지 분자 극성 표면적: 26.8Ų
실험적 성질
- 밀도: 1.16
- 융해점: 275 °C
- 비등점: 600.6°C at 760 mmHg
- 플래시 포인트: 317.1°C
- 굴절률: 1.613
- PSA: 36.60000
- LogP: 3.52400
Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- 관련 문헌
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
807-20-5 (Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-) 관련 제품
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Essenoi Fine Chemical Co., Limited
골드 회원
중국 공급자
시약
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량
Amadis Chemical Company Limited
골드 회원
중국 공급자
시약
Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량